CGS 35066

ECE-1 inhibition IC50 structure-activity relationship

Non-selective ECE inhibitors confound big ET-1 pathway studies by co-inhibiting NEP, elevating ANP and masking authentic ECE-1 blockade. CGS 35066 resolves this with a validated 105-fold ECE-1/NEP selectivity window. • IC50: 22 nM (ECE-1) vs 2.3 μM (NEP); 98% inhibition of big ET-1 pressor response at 30 min (10 mg/kg i.v.) with zero ACE inhibition. • No elevation of plasma ANP at ECE-1-blocking doses-clean functional discrimination absent in CGS 26303 or phosphoramidon. • Validated in rabbit SAH vasospasm models (prevention & reversal) and conscious rodent cardiovascular paradigms. • Standardized as a benchmark compound for novel ECE-1 inhibitor selectivity profiling.

Molecular Formula C16H16NO6P
Molecular Weight 349.27 g/mol
CAS No. 261619-50-5
Cat. No. B1662945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 35066
CAS261619-50-5
Synonyms3-dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
CGS 35066
CGS-35066
CGS35066
Molecular FormulaC16H16NO6P
Molecular Weight349.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O
InChIInChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1
InChIKeyCRUVAUSVWLATAE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS 35066: Selective ECE-1 Inhibitor


CGS 35066 (CAS 261619-50-5) is a synthetic aminophosphonate inhibitor designed for the selective targeting of endothelin-converting enzyme-1 (ECE-1), a zinc metalloprotease critical in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1 [1]. The compound was developed through rational structural optimization of the dual inhibitor CGS 26303, specifically replacing biphenyl and tetrazol moieties with dibenzofuran and carboxylic acid groups to enhance ECE-1 affinity while markedly reducing off-target neutral endopeptidase 24.11 (NEP) inhibition [2]. This molecular engineering established CGS 35066 as a pharmacological tool compound for dissecting ECE-1-dependent pathways in cardiovascular, renal, and neurological disease models.

Selective ECE-1 pathway inhibition tool
Designed to avoid NEP and ACE cross-reactivity
Reported in rodent cardiovascular and SAH models

CGS 35066: Non-Interchangeable Selectivity


The ECE inhibitor class exhibits profound heterogeneity in target potency, isoform selectivity, and off-target metalloprotease inhibition profiles, rendering substitution of one compound for another scientifically invalid without rigorous re-validation [1]. For instance, the commonly used tool compound phosphoramidon is a dual ECE/NEP inhibitor with a distinct selectivity signature, while the progenitor compound CGS 26303 demonstrates >400-fold bias toward NEP over ECE-1, which can confound experimental interpretation by simultaneously elevating plasma atrial natriuretic peptide (ANP) levels and activating counter-regulatory pathways [2]. CGS 35066 was explicitly designed to overcome these confounding variables by inverting the selectivity profile to favor ECE-1 inhibition by two orders of magnitude. Substitution with a non-selective analog therefore risks generating artefactual data attributable to NEP-mediated peptide degradation rather than authentic ECE-1 blockade.

  • CGS 26303NEP-preferring profile may elevate ANP and confound ECE-1 interpretation
  • PhosphoramidonDual ECE/NEP inhibition limits pathway-specific mechanistic attribution
  • Non-selective analogsNEP-mediated peptide degradation may produce artefactual data

CGS 35066: Selectivity Evidence


ECE-1 Potency vs. Parent Compound CGS 26303

CGS 35066 demonstrates an IC50 of 22 nM against human recombinant ECE-1, representing an 18.6-fold improvement in potency compared to its structural progenitor CGS 26303, which exhibits an IC50 of 410 nM under identical assay conditions [1]. This potency enhancement was achieved through the deliberate substitution of the biphenyl group in CGS 26303 with a dibenzofuran moiety, coupled with replacement of the tetrazol group by a carboxylic acid [1].

ECE-1 Potency vs. CGS 26303
Head-to-head
22 nM (CGS 35066)
vs 410 nM (CGS 26303)
18.6-fold improvement
Supports ECE-1 inhibition at lower concentrations
Human recombinant ECE-1 enzyme assay
ECE-1 inhibition IC50 structure-activity relationship

Selectivity Shift: ECE-1 vs. NEP

CGS 35066 displays an IC50 of 2.3 μM against rat kidney neutral endopeptidase 24.11 (NEP), yielding an ECE-1/NEP selectivity ratio of approximately 105-fold (calculated as 2,300 nM / 22 nM) [1][2]. This represents a complete inversion of the selectivity profile relative to CGS 26303, which potently inhibits NEP with an IC50 of 1 nM but weakly inhibits ECE-1 with an IC50 of 410 nM, resulting in a selectivity ratio of 0.0024 in favor of NEP [1].

ECE-1/NEP Selectivity
Head-to-head
CGS 35066: 105-fold ECE-1
CGS 26303: 0.0024-fold
Complete inversion
Eliminates NEP-mediated ANP elevation confound
In vitro: human ECE-1; rat kidney NEP
NEP inhibition off-target activity selectivity window

Big ET-1 Pressor Response Blockade

In anesthetized rats, intravenous administration of CGS 35066 at 10 mg/kg produced an 84% inhibition of the big ET-1-induced pressor response measured at 90 minutes post-treatment [1]. Under identical experimental conditions (10 mg/kg i.v., 90-minute assessment), the parent compound CGS 26303 achieved only 50% inhibition of the pressor response [1]. In conscious, catheterized rats, CGS 35066 exhibited dose-dependent inhibition, with 10 mg/kg i.v. blocking the pressor response by 98% at 30 minutes and maintaining 84% inhibition at 120 minutes post-dose [2].

Big ET-1 Pressor Blockade
Head-to-head
84% inhibition (CGS 35066)
vs 50% (CGS 26303)
at 90 min post-dose
Sustained ECE-1 blockade in vivo
Anesthetized rats, 10 mg/kg i.v.
in vivo pharmacology pressor response big endothelin-1

ET-1 Pathway Discrimination vs. Phosphoramidon

In rabbit in vivo studies, CGS 35066 was significantly more efficient at inhibiting the pressor response to big ET-1 than the response to ET-1(1-31), whereas the dual NEP/ECE inhibitor phosphoramidon blocked both pressor responses [1]. Furthermore, CGS 35066 did not reduce ET-1 plasma levels generated from exogenously administered ET-1(1-31), in contrast to phosphoramidon and the selective NEP inhibitor thiorphan, both of which markedly suppressed this conversion [1]. This differential pharmacology arises because ET-1(1-31) requires NEP-mediated hydrolysis to generate active ET-1, a pathway unaffected by selective ECE-1 inhibition.

Pathway Discrimination
Head-to-head
CGS 35066 spares ET-1(1-31) pressor; phosphoramidon blocks both
Selective interrogation of canonical ECE-1 axis
Rabbit in vivo; big ET-1 and ET-1(1-31) models
ET-1(1-31) pathway chymase pathway phosphoramidon comparison

Absence of ACE Cross-Reactivity

At a dose of 10 mg/kg i.v., which produces near-maximal (98%) inhibition of the big ET-1 pressor response, CGS 35066 had no effect on the pressor response to angiotensin-I (300 ng/kg i.v.), which increased mean arterial pressure by 58 ± 6 mmHg in both vehicle-treated and CGS 35066-treated animals [1]. This demonstrates the absence of cross-reactivity with angiotensin-converting enzyme (ACE), a related zinc metalloprotease that can be inhibited by some less selective compounds in the class.

ACE Cross-Reactivity
Reported
0% inhibition of Ang-I pressor at 10 mg/kg
No confounding renin-angiotensin effect
Conscious catheterized rats; Ang-I 300 ng/kg
ACE selectivity angiotensin-I off-target profiling

CGS 35066 Research Applications


ET-1 Biosynthetic Pathway Dissection

CGS 35066 is uniquely suited for studies requiring selective blockade of the canonical ECE-1/big ET-1 axis while leaving the alternative chymase/NEP-dependent ET-1(1-31) pathway intact. As demonstrated in rabbit in vivo studies, CGS 35066 inhibits the pressor response to big ET-1 but spares the response to ET-1(1-31) and does not suppress ET-1 generation from ET-1(1-31), unlike phosphoramidon which blocks both pathways [1]. This functional discrimination enables definitive attribution of physiological and pathological ET-1 production to specific enzymatic routes.

Cardiovascular Studies: Selective ECE-1 Inhibition

For experiments in conscious, catheterized rodent models investigating the role of ET-1 in blood pressure regulation, CGS 35066 provides the requisite selectivity profile. The compound achieves 98% inhibition of the big ET-1 pressor response at 30 minutes post-dose (10 mg/kg i.v.) while demonstrating zero detectable ACE inhibition [2]. At doses up to 1 mg/kg i.v., CGS 35066 does not elevate plasma immunoreactive ANP, confirming that NEP is not functionally inhibited at concentrations sufficient for robust ECE-1 blockade [2]. This clean selectivity window is absent in earlier-generation inhibitors such as CGS 26303.

SAH and Cerebral Vasospasm Models

CGS 35066 has been validated in rabbit SAH models for both prevention and reversal of cerebral vasospasm. Treatment with CGS 35066 significantly attenuated basilar arterial narrowing at a dose of 1 mg/kg in both prevention and reversal protocols, with continuous infusion at 10 mg/kg/day preventing pathological ultrastructural changes in the vascular wall [3][4]. These findings establish CGS 35066 as a reference tool compound for investigating ECE-1 as a therapeutic target in neurovascular injury.

SAR Studies and ECE Inhibitor Benchmarking

As a well-characterized aminophosphonate with published IC50 values for both ECE-1 (22 nM) and NEP (2.3 μM) [5], CGS 35066 serves as an essential benchmark compound for evaluating the potency and selectivity of novel ECE-1 inhibitors. The compound's defined selectivity ratio of approximately 105-fold provides a quantitative standard against which newly synthesized analogs can be directly compared using identical enzyme assay platforms.

Application
Selection Property
Validation Focus
ET-1 Pathway Studies
Selective ECE-1 inhibition without NEP/ACE cross‑reactivity
Pathway‑specific ET‑1 blockade
Cardiovascular Research
Clean selectivity window; reported pressor response inhibition
Hemodynamic endpoint validation
Cerebral Vasospasm Research
Reported attenuation in SAH models
Vasospasm attenuation and ultrastructural endpoints
ECE Inhibitor Benchmarking
Defined IC50 and selectivity ratio
Direct comparison with CGS 26303 standard

Technical Documentation Hub

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29 linked technical documents
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